Patulin

Mycotoxicology In Vivo Toxicity Detoxification

Patulin is the non-negotiable analytical reference standard for food safety laboratories and toxicological research. Unlike its biosynthetic precursor ascladiol or co-occurring mycotoxin citrinin, only patulin exhibits >80-fold higher acute toxicity (oral LD50 29 mg/kg) and unique clastogenic activity critical for oxidative DNA damage and apoptosis studies. Procuring high-purity (≥98%) patulin over analogs is essential for achieving GC-MS detection sensitivity of 0.2 ppb, enabling regulatory compliance with EU limits of 25–50 ppb and FDA action levels of 50 ppb. Substitution invalidates toxicological models and risks false negatives.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 247172-18-5
Cat. No. B7790437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePatulin
CAS247172-18-5
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1C=C2C(=CC(=O)O2)C(O1)O
InChIInChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2
InChIKeyZRWPUFFVAOMMNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, diethyl ether, acetone, benzene, and ethyl or amyl acetate
Soluble in common organic solvents;  insoluble in petroleum ether
Soluble in wate

Patulin (CAS 247172-18-5): Core Characteristics and Scientific Procurement Context


Patulin is a polyketide-derived mycotoxin [1] produced by specific molds including Penicillium expansum and Aspergillus clavatus [2]. It is a potent bioactive secondary metabolite with documented antibiotic properties but significant cytotoxic, genotoxic, and potential carcinogenic effects [3]. Its occurrence as a contaminant in fruit products, particularly apple juice, drives its primary application as a high-purity analytical reference standard for food safety monitoring and toxicological research [4].

Why Patulin Cannot Be Substituted by Closely Related Mycotoxin Analogs in Critical Research and Testing


Procurement of patulin over its biosynthetic precursors (e.g., ascladiol) or co-occurring mycotoxins (e.g., citrinin) is non-negotiable due to profound quantitative differences in toxicity and genotoxic mechanisms. Data unequivocally demonstrate that patulin is >80-fold more acutely toxic in vivo compared to its cysteine adduct and exhibits distinct clastogenic activity absent in citrinin [1]. Substitution with less toxic analogs will invalidate toxicological models, fail to meet regulatory detection sensitivity requirements for food safety, and produce misleading results in studies of oxidative DNA damage and apoptosis pathways [2].

Patulin (CAS 247172-18-5): Quantitative Differentiation Evidence for Scientific Selection


Acute In Vivo Toxicity: Patulin vs. Cysteine Adduct in Mouse Model

Patulin's oral LD50 in NMRI male mice was quantified as 29 mg/kg. In stark contrast, its cysteine adduct mixture, a primary detoxification product, exhibited no lethality at the maximum tested dose of 2,370 mg/kg, establishing a >80-fold difference in acute oral toxicity [1].

Mycotoxicology In Vivo Toxicity Detoxification

Bacterial Cytotoxicity: Patulin vs. Cysteine Adduct in E. coli

Using a mutation-sensitive E. coli strain, patulin demonstrated >100-fold greater toxicity compared to its cysteine adduct complex, highlighting its superior potency as a cytotoxic agent even in prokaryotic systems [1].

Microbial Toxicology Cytotoxicity Detoxification

Genotoxicity in Mammalian Cells: Patulin vs. Citrinin

Patulin induced a significant dose-dependent increase in sister chromatid exchange (SCE) frequency in CHO-K1 cells and human lymphocytes, whereas citrinin (CTN) showed no such effect [1]. Furthermore, in HEK293 cells, patulin at >15 μM induced oxidative DNA strand breaks (increased tail moment in SCGE assay post-Fpg treatment), while CTN again showed no significant genotoxic activity [1].

Genetic Toxicology Genotoxicity Mycotoxins

Intestinal Toxicity: Patulin vs. Ascladiol in Porcine Ex Vivo Model

In a porcine jejunal explant model, exposure to 100 μM patulin for 4 hours resulted in a significant decrease in goblet cell density and a significant increase in apoptosis. In contrast, its biosynthetic precursor and degradation product, ascladiol (ASC), at the same concentration and exposure time, induced no such toxic effects on intestinal tissue [1].

Intestinal Toxicology Detoxification Ex Vivo Model

Analytical Sensitivity: GC-MS Single Ion Monitoring vs. Multiple Ion Monitoring

For the detection of patulin in apple juice extracts, high-resolution single ion monitoring (SIM) via GC-MS achieved a reliable quantification limit of 0.2 ppb. In a direct comparison, low-resolution multiple ion monitoring (MIM) of the same samples yielded a detection limit of 5 ppb and a reliable measurement limit of 10 ppb, making SIM 25- to 50-fold more sensitive [1].

Analytical Chemistry Food Safety GC-MS

Patulin (CAS 247172-18-5): High-Value Research and Industrial Application Scenarios


Food Safety Compliance Testing: Ultra-Trace Detection in Apple Products

Procuring high-purity patulin as an analytical standard is essential for food testing laboratories. Evidence shows that GC-MS single ion monitoring can reliably quantify patulin at 0.2 ppb [1], a sensitivity necessary for demonstrating compliance with strict regulatory limits (e.g., EU limits of 25-50 ppb). Using a less sensitive method or an inappropriate analog standard could lead to false negatives or non-compliant results.

In Vivo Toxicological Research: Modeling Acute and Chronic Mycotoxin Exposure

For researchers investigating the health effects of dietary mycotoxin exposure, patulin is the only valid choice. Its acute oral LD50 of 29 mg/kg in mice and its potent intestinal toxicity profile, distinct from non-toxic analogs like ascladiol, are critical benchmarks [1][2]. Substitution would invalidate dose-response relationships and mechanistic conclusions.

Mechanistic Genotoxicity Studies: Investigating Oxidative DNA Damage Pathways

Patulin is uniquely suited for studies on oxidative DNA damage and clastogenicity. Its ability to induce sister chromatid exchange (SCE) and DNA strand breaks in mammalian cells is not replicated by other common mycotoxins like citrinin [3]. This makes patulin an essential tool for elucidating the molecular pathways of mycotoxin-induced genotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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